3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-7aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOTPXJWAADMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC(=O)C3C(=N2)N(C(=S)S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS: 1114633-44-1) is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.0 g/mol. The structure features a thiazolo-pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁ClFN₃OS₃ |
| Molecular Weight | 436.0 g/mol |
| CAS Number | 1114633-44-1 |
Antitumor Activity
Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Mechanism of Action:
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest: It potentially interferes with cell cycle progression at the G2/M phase, leading to reduced cell division.
Antimicrobial Activity
Thiazolo-pyrimidines have also been evaluated for their antimicrobial properties. Preliminary data suggest that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Spectrum:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Case Studies
- Study on Antitumor Effects:
- Antimicrobial Efficacy:
Comparaison Avec Des Composés Similaires
Structural-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., CF3, Cl, F) at positions 3 or 5 enhance antitumor activity by improving target binding and metabolic stability .
- Bulky substituents (e.g., branched alkylamines at position 7) improve receptor selectivity, as seen in CX3CR1 inhibitors .
- Methyl or simple aryl groups (e.g., compound in ) result in diminished activity due to reduced interaction with hydrophobic pockets .
Key Research Findings
Anticancer Potential: Fluorinated analogs (e.g., compound 2d) demonstrate superior cytotoxicity compared to non-halogenated derivatives. The trifluoromethyl group in 2d increases membrane permeability and resistance to enzymatic degradation .
Receptor Targeting : The 3-fluorophenyl and benzylsulfanyl groups in the target compound may mimic natural ligands of kinases or chemokine receptors, as suggested by docking studies on similar scaffolds .
Synthetic Scalability : Microwave methods offer a viable route for large-scale production, though purification remains challenging due to sulfur byproducts .
Q & A
Basic: What are the common synthetic routes for constructing the thiazolo[4,5-d]pyrimidin-7-one core in compounds like this?
The synthesis typically involves multi-step protocols to assemble the heterocyclic core. Key steps include:
- Cyclocondensation : Reaction of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds to form the thiazole ring.
- Functionalization : Introduction of substituents (e.g., 4-chlorophenyl, 3-fluorobenzylsulfanyl) via nucleophilic substitution or coupling reactions.
- Oxidation/Reduction : Controlled oxidation of sulfur moieties or reduction of nitro groups to stabilize the sulfanylidene group.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature (40–120°C), and catalysts (e.g., triethylamine for deprotonation). Purification often requires column chromatography or recrystallization .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE integrates statistical modeling to systematically vary reaction parameters (e.g., temperature, solvent ratio, reagent stoichiometry) and identify optimal conditions. For example:
- Central Composite Design : Tests interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
- Response Surface Methodology : Maps the relationship between reagent concentration and product purity.
In flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), DoE reduces byproducts by optimizing flow rates and residence times .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
- IR Spectroscopy : Detects functional groups (e.g., C=S stretch at 1200–1250 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between thiazole and pyrimidine rings) .
Advanced: What computational methods predict 3D conformation and biological target interactions?
- Density Functional Theory (DFT) : Calculates ground-state geometry and electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction).
- Molecular Docking : Simulates binding to targets like kinases or enzymes (e.g., ATP-binding pockets) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) : Models conformational flexibility in aqueous environments to assess stability.
These methods guide SAR by predicting how substituents (e.g., fluorophenyl groups) enhance binding affinity .
Basic: What are the hypothesized biological targets for thiazolo[4,5-d]pyrimidin-7-one derivatives?
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to structural mimicry of ATP.
- Enzymes : Interaction with cysteine proteases (e.g., cathepsin B) via thiol-reactive sulfanylidene groups.
- DNA Topoisomerases : Intercalation or groove-binding mediated by planar aromatic systems.
Preliminary assays (e.g., enzyme inhibition kinetics) are required to validate targets .
Advanced: How can SAR studies resolve bioactivity discrepancies in analogs?
- Systematic Substitution : Replace substituents (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) to assess steric/electronic effects.
- In Vitro Assays : Compare IC values across analogs in enzyme inhibition or cytotoxicity assays.
- QSAR Modeling : Relate logP, polar surface area, and Hammett constants to activity trends.
For example, electron-withdrawing groups (e.g., -Cl) may enhance kinase inhibition but reduce solubility .
Advanced: What strategies address low aqueous solubility during in vitro assays?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions.
- Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
- pH Adjustment : Ionize sulfanylidene groups in buffered solutions (pH 7.4) .
Basic: How is the electronic environment of the sulfanylidene group characterized?
- UV-Vis Spectroscopy : Detects π→π* transitions in the thione group (λ ~250–300 nm).
- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials influenced by adjacent substituents.
- NMR Chemical Shifts : Deshielding of proximal protons due to electron-withdrawing effects .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
- Polymorphism : Multiple crystal forms may require screening (e.g., solvent evaporation vs. cooling).
- Disorder : Flexible substituents (e.g., benzylsulfanyl) complicate electron density maps.
- Data Collection : High-resolution synchrotron X-ray sources (e.g., 0.7 Å) improve accuracy for light atoms like sulfur .
Advanced: How do fluorinated substituents influence metabolic stability?
- Metabolic Shielding : The 3-fluorophenyl group resists CYP450-mediated oxidation due to fluorine’s electronegativity.
- Isotopic Labeling : F NMR tracks metabolite formation in hepatic microsomal assays.
- Plasma Stability Assays : Measure half-life in human plasma to correlate fluorination with improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
